3-(3-(4-Methoxyphenethyl)ureido)cyclohexyl phenylcarbamate
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Overview
Description
3-(3-(4-Methoxyphenethyl)ureido)cyclohexyl phenylcarbamate is a synthetic organic compound with the molecular formula C23H29N3O4 and a molecular weight of 411.502. This compound is characterized by its complex structure, which includes a cyclohexyl ring, a phenylcarbamate group, and a methoxyphenethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Methoxyphenethyl)ureido)cyclohexyl phenylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxyphenethylamine with isocyanate to form the corresponding urea derivative. This intermediate is then reacted with cyclohexyl isocyanate and phenyl chloroformate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Methoxyphenethyl)ureido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea and carbamate groups can be reduced to form amines.
Substitution: The phenylcarbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the urea group may produce an amine derivative.
Scientific Research Applications
3-(3-(4-Methoxyphenethyl)ureido)cyclohexyl phenylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(4-Methoxyphenethyl)ureido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(4-Methoxyphenethyl)ureido)cyclohexyl methylcarbamate
- 3-(3-(4-Methoxyphenethyl)ureido)cyclohexyl ethylcarbamate
- 3-(3-(4-Methoxyphenethyl)ureido)cyclohexyl butylcarbamate
Uniqueness
3-(3-(4-Methoxyphenethyl)ureido)cyclohexyl phenylcarbamate is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
[3-[2-(4-methoxyphenyl)ethylcarbamoylamino]cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-29-20-12-10-17(11-13-20)14-15-24-22(27)25-19-8-5-9-21(16-19)30-23(28)26-18-6-3-2-4-7-18/h2-4,6-7,10-13,19,21H,5,8-9,14-16H2,1H3,(H,26,28)(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAZUFZIMNMNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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